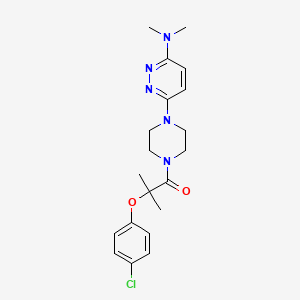

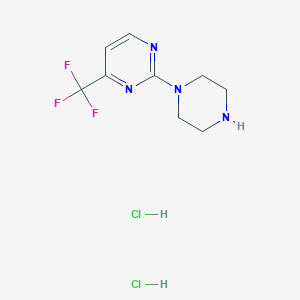

![molecular formula C22H20N6O3S B2913133 ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863459-53-4](/img/structure/B2913133.png)

ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a fascinating compound with a complex structure It's part of the triazolopyrimidine family, which is known for a variety of biological activities

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby halting cell cycle progression and inducing apoptosis within cells . This suggests that the compound may interact with its target in a similar manner, binding to the active site of the kinase and preventing its normal function .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to mitosis in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties are crucial for determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.

Result of Action

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . This could potentially lead to a decrease in tumor growth in cancer patients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the synthesis of the core triazolopyrimidine structure, followed by the introduction of p-tolyl and thioacetamido groups. Key reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more streamlined and efficient processes. This could include continuous flow chemistry, which allows for more precise control over reaction conditions and can enhance yields while reducing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is capable of undergoing a variety of chemical reactions, including:

Oxidation: : Typically with reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Often using reducing agents such as lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the substituents involved.

Common Reagents and Conditions

Oxidation: : Conditions may involve acidic or basic environments with oxidizing agents like hydrogen peroxide.

Reduction: : Reactions often take place in non-aqueous solvents with reducing agents under inert atmospheres.

Substitution: : Typically conducted in polar aprotic solvents with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions vary widely. Oxidation might lead to the formation of sulfoxides or sulfones, while reduction typically yields thioether derivatives. Substitution reactions can result in a range of functionalized derivatives, enhancing the compound's utility in various applications.

Scientific Research Applications

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate has numerous applications in scientific research, including:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(2-(benzylthio)acetamido)benzoate

Ethyl 4-(2-(methylthio)acetamido)benzoate

Ethyl 4-(2-(phenylthio)acetamido)benzoate

Unique Features

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate stands out due to its p-tolyl group, which can enhance its biological activity and chemical stability compared to its analogs. This unique structure allows for specific interactions that may not be achievable with other similar compounds, making it a valuable asset in scientific research and potential therapeutic applications.

Properties

IUPAC Name |

ethyl 4-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S/c1-3-31-22(30)15-6-8-16(9-7-15)25-18(29)12-32-21-19-20(23-13-24-21)28(27-26-19)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLYTQUXMPMYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

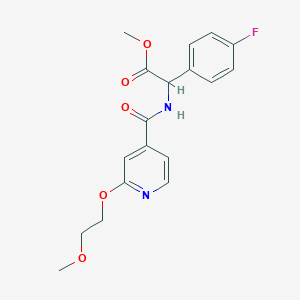

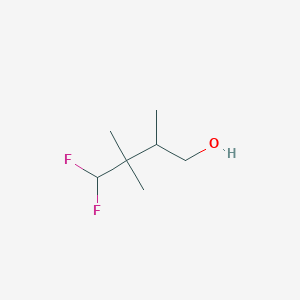

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)

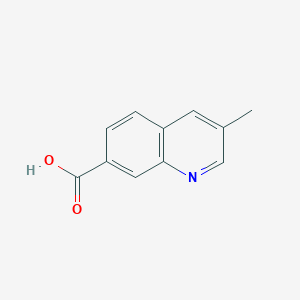

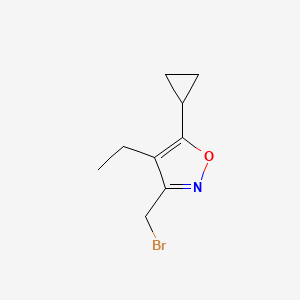

![(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide](/img/structure/B2913059.png)

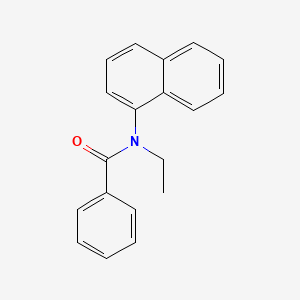

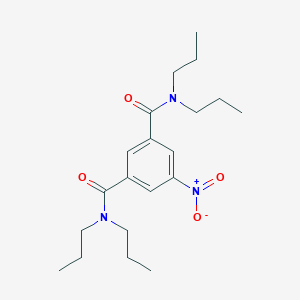

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2913062.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)

![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)